molecular formula C19H20N4O B2931044 1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea CAS No. 1234976-82-9

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea

Cat. No. B2931044
M. Wt: 320.396
InChI Key: CLNWERKKAZFRND-UHFFFAOYSA-N
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Description

The compound “1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been reported .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

DNA Binding and Cytotoxicity

Benzimidazole containing compounds have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects against several cancer cell lines. These compounds, including variations with copper(II) complexes, show significant binding to calf thymus DNA through an intercalative mode, indicating potential applications in cancer therapy due to their substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines (Paul et al., 2015).

Catalytic Activity in Organic Synthesis

Benzimidazole derivatives have demonstrated catalytic activities in various chemical reactions. For example, a Rhodium complex containing an NHC ligand with an alcohol function has shown to catalyze the addition of arylboronic acids to cyclic and acyclic enones, showcasing the role of the alcohol function of the substituent of the NHC ligand in the catalytic process (Peñafiel et al., 2012).

Antimicrobial and Antituberculosis Agents

A series of novel benzimidazole derivatives synthesized by the alkylation of benzimidazole with substituted alkyl and aryl halides were evaluated for their antibacterial and antitubercular activities. These studies revealed that certain analogs with electronegative substituents emerged as promising antimicrobial and antimycobacterial agents, highlighting the potential for benzimidazole derivatives in treating infectious diseases (Jadhav et al., 2009).

Corrosion Inhibition

Research has also delved into the application of benzimidazole derivatives as corrosion inhibitors in various environments. For instance, imidazole derivatives have been investigated for their potential to inhibit corrosion of materials in acidic solutions, providing insights into the development of more effective corrosion protection strategies (Costa et al., 2021).

Synthesis of Novel Compounds

Studies on benzimidazole compounds have also led to the development of new synthetic methodologies, enabling the creation of novel compounds with potential applications in drug discovery and other areas of chemistry. For example, organocatalyzed, solvent-free synthesis of 2,4,5-trisubstituted imidazoles has been achieved, demonstrating the efficiency of this approach in generating compounds with α-glucosidase inhibitory activity, which could be beneficial in treating diabetes (Yar et al., 2015).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea” and its derivatives could have potential applications in drug development.

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNWERKKAZFRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea

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